molecular formula C8H7BrFNO2 B11758312 L-2-(o-Bromo-p-fluorophenyl)glycine

L-2-(o-Bromo-p-fluorophenyl)glycine

Cat. No.: B11758312
M. Wt: 248.05 g/mol
InChI Key: XPPHZQBPJQGHIS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-2-(o-Bromo-p-fluorophenyl)glycine is a chemical compound with the molecular formula C8H7BrFNO2 It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-2-(o-Bromo-p-fluorophenyl)glycine typically involves the bromination and fluorination of a phenylglycine precursor. The reaction conditions often require the use of bromine and fluorine sources under controlled temperature and pH conditions to ensure selective substitution on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification techniques to achieve high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

L-2-(o-Bromo-p-fluorophenyl)glycine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the bromine or fluorine atoms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylglycine oxides, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

L-2-(o-Bromo-p-fluorophenyl)glycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which L-2-(o-Bromo-p-fluorophenyl)glycine exerts its effects involves interactions with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • L-2-(o-Bromo-p-chlorophenyl)glycine
  • L-2-(o-Bromo-p-methylphenyl)glycine
  • L-2-(o-Bromo-p-nitrophenyl)glycine

Uniqueness

L-2-(o-Bromo-p-fluorophenyl)glycine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

(2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7BrFNO2/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1

InChI Key

XPPHZQBPJQGHIS-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)Br)[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.